

# CAS number and molecular weight of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

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## Compound of Interest

Compound Name: 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Cat. No.: B1649415

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## In-Depth Technical Guide: 6,7-Dimethoxy-2-(2-phenylethyl)chromone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6,7-Dimethoxy-2-(2-phenylethyl)chromone** is a naturally occurring chromone derivative found in the resinous heartwood of *Aquilaria* species, commonly known as agarwood. This class of compounds, characterized by a chromone core with a phenylethyl substituent at the 2-position, has garnered significant scientific interest due to a range of biological activities. Emerging research has highlighted the anti-inflammatory potential of **6,7-Dimethoxy-2-(2-phenylethyl)chromone** and related analogues, making it a molecule of interest for further investigation in the context of inflammatory disease research and drug development.

This technical guide provides a comprehensive overview of the key chemical properties, biological activities, and experimental protocols related to **6,7-Dimethoxy-2-(2-phenylethyl)chromone**, with a focus on its anti-inflammatory effects.

### Chemical and Physical Properties

The fundamental chemical and physical properties of **6,7-Dimethoxy-2-(2-phenylethyl)chromone** are summarized in the table below.

Property	Value
CAS Number	84294-87-1
Molecular Formula	C <sub>19</sub> H <sub>18</sub> O <sub>4</sub>
Molecular Weight	310.34 g/mol
Appearance	Not explicitly stated in the literature; likely a crystalline solid.
Purity	Commercially available with purity ≥98%. <sup>[1]</sup>
Solubility	Soluble in organic solvents such as DMSO.
Storage	Store at -20°C for long-term stability.

## Biological Activity: Anti-inflammatory Effects

**6,7-Dimethoxy-2-(2-phenylethyl)chromone** has been identified as an inhibitor of key inflammatory pathways. In vitro studies have demonstrated its ability to modulate inflammatory responses in macrophage cell lines, primarily through the inhibition of the NF-κB signaling pathway.

## Inhibition of Nitric Oxide (NO) Production

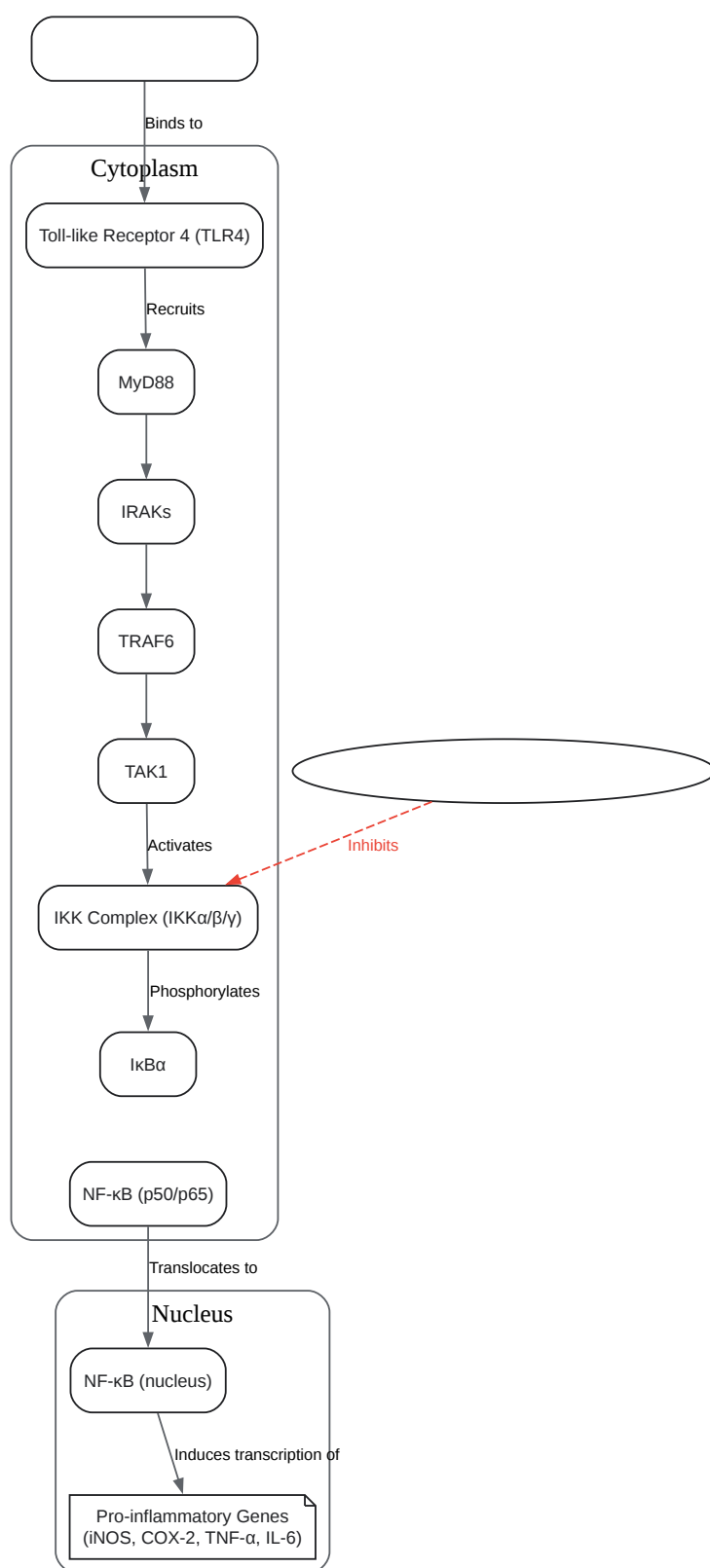
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several studies have shown that 2-(2-phenylethyl)chromone derivatives can suppress the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While a specific IC<sub>50</sub> value for **6,7-Dimethoxy-2-(2-phenylethyl)chromone** is not readily available in the reviewed literature, related compounds have shown significant inhibitory activity. For instance, other 2-(2-phenylethyl)chromone derivatives have exhibited IC<sub>50</sub> values for NO inhibition in the low micromolar range.

## Inhibition of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like iNOS and COX-2. **6,7-Dimethoxy-2-(2-phenylethyl)chromone** has been shown to inhibit the activation of NF-κB

in LPS-stimulated RAW 264.7 macrophages. This inhibition is a key mechanism underlying its anti-inflammatory effects.

The simplified signaling pathway for LPS-induced NF- $\kappa$ B activation and its potential inhibition by **6,7-Dimethoxy-2-(2-phenylethyl)chromone** is depicted below.



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Figure 1. Simplified NF-κB signaling pathway and the putative inhibitory action.

## Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory activity of **6,7-Dimethoxy-2-(2-phenylethyl)chromone**.

### Cell Culture

RAW 264.7 murine macrophage cells are a suitable model for these assays.

- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

### Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

- RAW 264.7 cells
- 96-well cell culture plates
- Lipopolysaccharide (LPS) from E. coli
- **6,7-Dimethoxy-2-(2-phenylethyl)chromone**
- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- Microplate reader

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **6,7-Dimethoxy-2-(2-phenylethyl)chromone** (e.g., 1, 5, 10, 25, 50  $\mu\text{M}$ ) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
- Stimulate the cells with LPS (1  $\mu\text{g/mL}$ ) for 24 hours. Include an unstimulated control group.
- After incubation, collect 100  $\mu\text{L}$  of the cell culture supernatant from each well.
- Add 50  $\mu\text{L}$  of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50  $\mu\text{L}$  of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

## NF- $\kappa$ B Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF- $\kappa$ B response element to quantify NF- $\kappa$ B transcriptional activity.

Materials:

- RAW 264.7 cells stably transfected with an NF- $\kappa$ B luciferase reporter construct.
- 96-well white, clear-bottom cell culture plates.
- LPS from E. coli.
- **6,7-Dimethoxy-2-(2-phenylethyl)chromone.**
- Luciferase assay reagent.

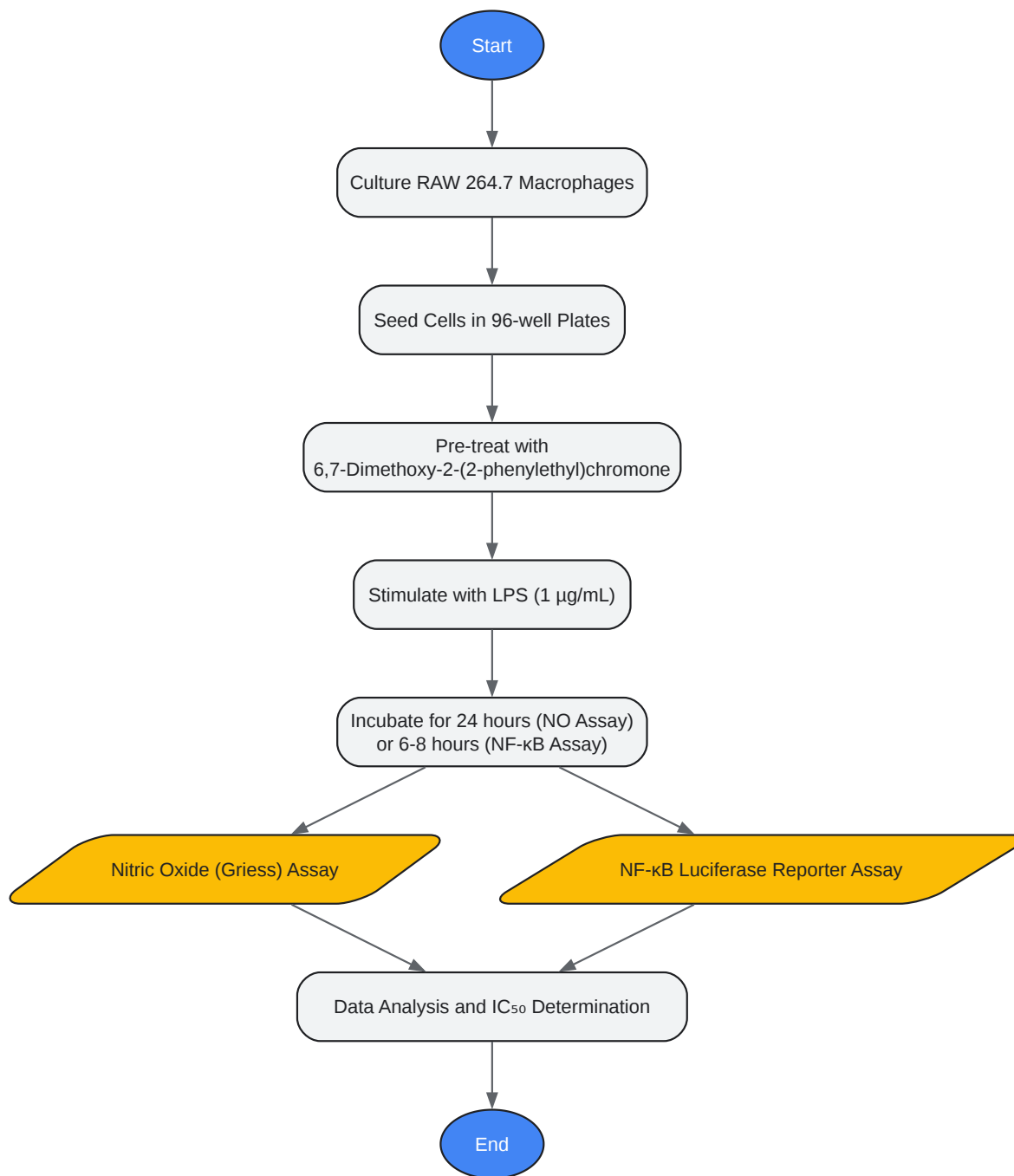
- Luminometer.

Procedure:

- Seed the NF-κB reporter RAW 264.7 cells in a 96-well white, clear-bottom plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **6,7-Dimethoxy-2-(2-phenylethyl)chromone** for 1 hour.
- Stimulate the cells with LPS (1 μg/mL) for 6-8 hours.
- Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
- Measure luminescence using a luminometer.

## Experimental Workflow Diagram

The general workflow for assessing the anti-inflammatory effects of the compound is outlined below.



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Figure 2. General experimental workflow for in vitro anti-inflammatory assays.



## Conclusion

**6,7-Dimethoxy-2-(2-phenylethyl)chromone** is a promising natural product with demonstrated anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. This technical guide provides foundational information and detailed experimental protocols to facilitate further research into its mechanism of action and therapeutic potential. The provided methodologies can be adapted to investigate the effects of this compound on other inflammatory markers and in different cell types or disease models. Further studies are warranted to fully elucidate its pharmacological profile and to determine its efficacy and safety in preclinical models of inflammatory diseases.

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## References

- 1. researchgate.net [researchgate.net]
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